molecular formula C8H8FNO2 B017925 3-Amino-5-fluoro-4-methylbenzoic acid CAS No. 103877-75-4

3-Amino-5-fluoro-4-methylbenzoic acid

Cat. No. B017925
M. Wt: 169.15 g/mol
InChI Key: AGSFFMYPNCKQCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-Amino-5-fluoro-4-methylbenzoic acid involves multiple steps, including nitrification, esterification, and hydronation, starting from related benzoic acid derivatives. An optimization method for synthesizing Methyl 2-amino-5-fluorobenzoate, which shares a close structural relationship, has been developed using 3-fluorobenzoic acid as the raw material. The process entails reactions with mixed acid and methanol, followed by reduction, yielding the target product with high purity and yield (Yin Jian-zhong, 2010).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the reactivity and properties of 3-Amino-5-fluoro-4-methylbenzoic acid. Studies on related compounds, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, have shown the utility of these molecules as multireactive building blocks for synthesizing various heterocyclic scaffolds, illustrating the importance of structural analysis in developing synthetic strategies (Soňa Křupková et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of 3-Amino-5-fluoro-4-methylbenzoic acid can be inferred from related research on benzoic acid derivatives. For example, the synthesis of 4-Amino-3-nitrobenzoic acid methyl ester through Fischer esterification highlights the compound's amenability to esterification reactions, which are pivotal in modifying its chemical properties for specific applications (Caleb M Kam et al., 2020).

Physical Properties Analysis

The physical properties of compounds closely related to 3-Amino-5-fluoro-4-methylbenzoic acid, such as solubility, melting point, and crystalline structure, play a significant role in their application and handling. For instance, the coordination assembly of 3,5-dinitro-4-methylbenzoic acid with Pr(III), synthesized via hydrothermal methods, reveals how hydrogen bonding and crystalline structure can influence the stability and solubility of these compounds (S. Varughese, V. Pedireddi, 2005).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are fundamental to the application of 3-Amino-5-fluoro-4-methylbenzoic acid. Research on similar compounds, like the study of solvent-dependent coordination polymers of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyrdine, showcases the significant impact of chemical structure on reactivity and interaction with other molecules (V. Pedireddi, S. Varughese, 2004).

Scientific Research Applications

  • General Information

    • “3-Amino-5-fluoro-4-methylbenzoic acid” is a raw material used in synthesis . It has a molecular weight of 169.16 and a boiling point of 365°C at 760 mmHg .
  • Potential Applications

    • This compound is used as an organic intermediate and pharmaceutical intermediate . This suggests that it could be used in the synthesis of various pharmaceutical compounds, although specific applications are not mentioned.
  • Structural Modification of Natural Products

    • Amino acids, including “3-Amino-5-fluoro-4-methylbenzoic acid”, can be used in the structural modification of natural products . This could potentially improve the performance of these products and minimize their adverse effects .
  • Analysis of Amino Acids

    • This compound could be used in the analysis of amino acids derivatized with 4-Fluoro-7-nitro-2,1,3-benzoxadiazole . The amino acids are detected by their fluorescence . This method could be used in the selective analysis of biomolecules in complicated real-world matrices .
  • Synthesis of Oxadiazoles for Antimicrobial Applications

    • A similar compound, 3-Fluoro-4-methoxybenzoic acid, can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications . This suggests that “3-Amino-5-fluoro-4-methylbenzoic acid” could potentially have similar applications.

Safety And Hazards

The safety information available indicates that 3-Amino-5-fluoro-4-methylbenzoic acid is harmful . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

3-amino-5-fluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSFFMYPNCKQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612130
Record name 3-Amino-5-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-fluoro-4-methylbenzoic acid

CAS RN

103877-75-4
Record name 3-Amino-5-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

520 g of 3-fluoro-4-methyl-5-nitro-benzoic acid are hydrogenated in 3,500 ml of dioxane with 50 g of Pd-C catalyst (5% strength) at 50° C. and under 30 bar. The catalyst is then filtered off with suction and the solution is concentrated. 403 g of 3-fluoro-4-methyl-5-amino-benzoic acid are obtained as crude material.
Quantity
520 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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